molecular formula C7H10F3NO2 B12108062 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

Cat. No.: B12108062
M. Wt: 197.15 g/mol
InChI Key: LBWZLISWOUXVLY-NSCUHMNNSA-N
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Description

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

InChI

InChI=1S/C7H10F3NO2/c1-11(5-7(8,9)10)4-2-3-6(12)13/h2-3H,4-5H2,1H3,(H,12,13)/b3-2+

InChI Key

LBWZLISWOUXVLY-NSCUHMNNSA-N

Isomeric SMILES

CN(C/C=C/C(=O)O)CC(F)(F)F

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F

Origin of Product

United States

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